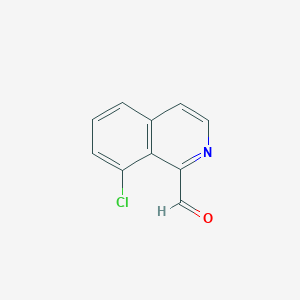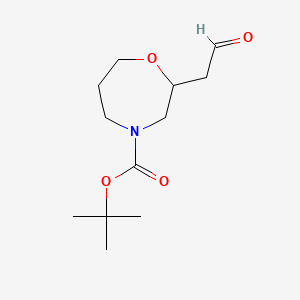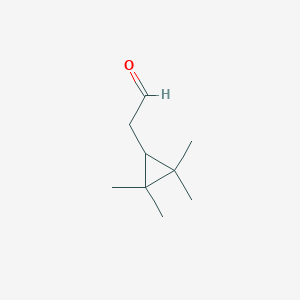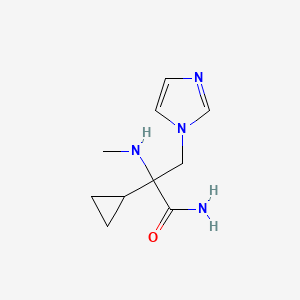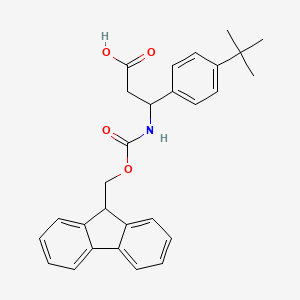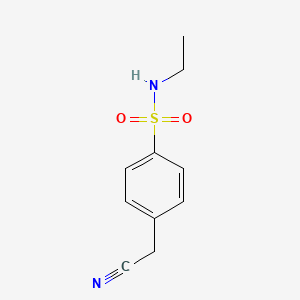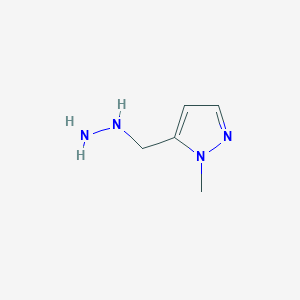
5-(hydrazinylmethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(hydrazinylmethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinylmethyl group at the 5-position and a methyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydrazinylmethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
5-(hydrazinylmethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(hydrazinylmethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-(hydrazinylmethyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
5-(methylthio)-1-methyl-1H-pyrazole: Contains a methylthio group instead of a hydrazinylmethyl group, leading to different chemical and biological properties.
5-(aminomethyl)-1-methyl-1H-pyrazole: Similar structure but with an aminomethyl group, which can affect its reactivity and biological activity.
Uniqueness
The presence of the hydrazinylmethyl group in 5-(hydrazinylmethyl)-1-methyl-1H-pyrazole imparts unique chemical reactivity and potential biological activities that are not observed in its analogs. This makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(2-methylpyrazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H10N4/c1-9-5(4-7-6)2-3-8-9/h2-3,7H,4,6H2,1H3 |
Clave InChI |
JFRMOFAIKFHJHX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


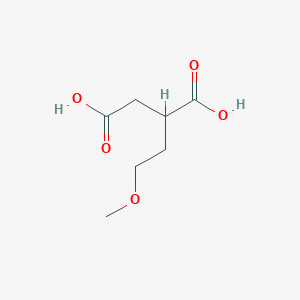
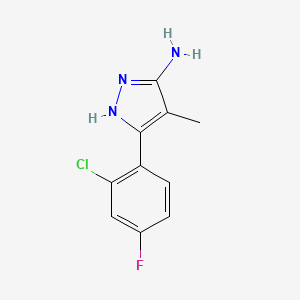
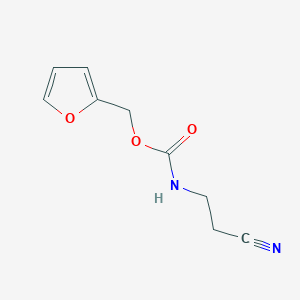
![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
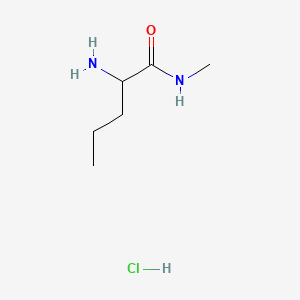
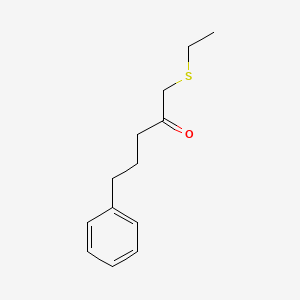
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
